molecular formula C18H15ClN6 B2576783 1-(3-chloro-4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890895-70-2

1-(3-chloro-4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2576783
CAS No.: 890895-70-2
M. Wt: 350.81
InChI Key: KELLYNRACFIJLY-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a chlorinated phenyl group, and a pyridinylmethyl substituent. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, 1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of 1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine on various cell types have been extensively studied. In cancer cells, the compound induces cell cycle arrest at the G1 phase, leading to apoptosis. This effect is mediated through the inhibition of CDK2 and the subsequent downregulation of cyclin A and cyclin E . Additionally, the compound has been observed to influence cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation. By modulating these pathways, 1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine can alter gene expression and cellular metabolism, ultimately affecting cell function.

Molecular Mechanism

At the molecular level, 1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of downstream targets. Additionally, the compound can modulate gene expression by influencing transcription factors and epigenetic regulators. For example, it has been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and altered chromatin structure, which affects gene transcription.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine have been observed to change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that continuous exposure to the compound can result in sustained cell cycle arrest and apoptosis in cancer cells. Prolonged treatment may also lead to the development of resistance, necessitating combination therapies to maintain its effectiveness.

Dosage Effects in Animal Models

The effects of 1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, hepatotoxicity, and myelosuppression have been observed. These adverse effects highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety.

Metabolic Pathways

1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Additionally, the compound has been shown to influence the activity of key metabolic enzymes, such as hexokinase and lactate dehydrogenase, which are involved in glycolysis and energy production.

Transport and Distribution

The transport and distribution of 1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via solute carrier (SLC) transporters, and it can bind to intracellular proteins, such as heat shock proteins (HSPs), which facilitate its localization and accumulation . The distribution of the compound within tissues is influenced by its lipophilicity and ability to cross cellular membranes.

Subcellular Localization

The subcellular localization of 1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can translocate to the nucleus, where it affects gene expression by modulating transcription factors and chromatin structure. The compound’s localization is influenced by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, which direct it to specific cellular compartments.

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and the subsequent attachment of the chlorinated phenyl and pyridinylmethyl groups. Common synthetic routes may include:

    Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions involving appropriate precursors.

    Step 2: Introduction of the 3-chloro-4-methylphenyl group via electrophilic aromatic substitution or other suitable methods.

    Step 3: Attachment of the pyridinylmethyl group through nucleophilic substitution or similar reactions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3-chloro-4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. Major products formed from these reactions depend on the nature of the reactants and the specific reaction pathways.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.

    Industry: The compound can be utilized in the development of new materials, catalysts, or other industrial products.

Comparison with Similar Compounds

1-(3-chloro-4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    This compound derivatives: These compounds may have slight modifications in their structure, leading to differences in their chemical and biological properties.

    Other pyrazolo[3,4-d]pyrimidine compounds: These compounds share the same core structure but differ in their substituents, affecting their reactivity and applications.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6/c1-12-5-6-14(8-16(12)19)25-18-15(10-24-25)17(22-11-23-18)21-9-13-4-2-3-7-20-13/h2-8,10-11H,9H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELLYNRACFIJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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